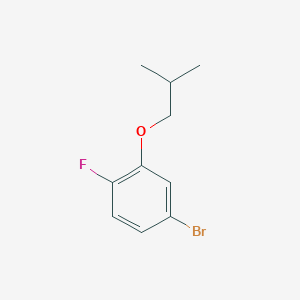

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFIUGABPXHYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and isobutoxy groups on the benzene ring offers a unique scaffold for the development of novel molecules with tailored biological activities and physicochemical properties. This document will detail the synthetic strategy, provide a step-by-step experimental protocol, and discuss the characterization of the target compound.

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds via the reaction of the phenoxide derived from 4-bromo-2-fluorophenol with 2-methylpropyl bromide (isobutyl bromide).

The reaction follows an SN2 mechanism, where the oxygen of the phenoxide acts as the nucleophile, attacking the electrophilic carbon of the 2-methylpropyl bromide and displacing the bromide leaving group.[1] The choice of a primary alkyl halide, such as 2-methylpropyl bromide, is crucial to favor the desired substitution reaction over potential elimination side reactions that are more prevalent with secondary and tertiary alkyl halides.[2][3][4]

The overall synthetic pathway can be visualized as a two-step process: first, the synthesis of the key intermediate, 4-bromo-2-fluorophenol, followed by the Williamson ether synthesis to yield the final product.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-bromo-2-fluorophenol

The synthesis of the key intermediate, 4-bromo-2-fluorophenol, is achieved through the electrophilic bromination of 2-fluorophenol.[2][5] The hydroxyl and fluoro groups on the aromatic ring direct the incoming bromine electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating but also ortho-, para-directing group. The para-position to the hydroxyl group is the most sterically accessible and electronically favorable for substitution, leading to the desired 4-bromo-2-fluorophenol as the major product.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Fluorophenol | 112.10 | 22.4 g | 0.2 |

| Bromine | 159.81 | 32.0 g | 0.2 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 450 mL | - |

| Sodium bisulfite (NaHSO₃) | 104.06 | Excess | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 mL of dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 32.0 g (0.2 mol) of bromine in 200 mL of dichloromethane from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for another hour.

-

Pour the reaction mixture into 600 mL of cold water containing an excess of sodium bisulfite to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluorophenol as a colorless to pale yellow oil. The expected yield is approximately 90%.[4]

Synthesis of this compound

With the 4-bromo-2-fluorophenol in hand, the final product is synthesized via the Williamson ether synthesis using 2-methylpropyl bromide. A polar aprotic solvent such as dimethylformamide (DMF) is used to facilitate the SN2 reaction, and a mild base like potassium carbonate is sufficient to deprotonate the phenol.[6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-bromo-2-fluorophenol | 191.00 | 19.1 g | 0.1 |

| 2-Methylpropyl bromide | 137.02 | 16.4 g | 0.12 |

| Potassium carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 |

| Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Saturated sodium chloride (brine) solution | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 19.1 g (0.1 mol) of 4-bromo-2-fluorophenol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 200 mL of dimethylformamide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 16.4 g (0.12 mol) of 2-methylpropyl bromide to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash with 1 M HCl (2 x 100 mL) to remove any remaining DMF, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Figure 2: Step-by-step experimental workflow.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm. The isobutoxy group will show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The carbons of the isobutoxy group will appear in the aliphatic region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C (ether) stretching, C-Br stretching, and C-F stretching will be observed. |

Safety and Handling

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Fluorophenol and 4-bromo-2-fluorophenol are skin and eye irritants.[3] Avoid contact with skin and eyes.

-

Dichloromethane and dimethylformamide are harmful solvents. Use them in a well-ventilated area and avoid inhalation of vapors.

-

Always wear appropriate PPE when handling all chemicals.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the bromination of 2-fluorophenol followed by a Williamson ether synthesis. This guide provides a detailed and scientifically grounded protocol for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful execution of the experimental procedures and adherence to safety precautions are essential for a successful outcome.

References

- The Chemistry of 4-Bromo-2-fluorophenol: Properties and Synthesis Insights. (2026, January 8). BenchChem.

- A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2. (n.d.). BenchChem.

- 4-Bromo-2-fluorophenol | CAS#:2105-94-4. (2025, August 23). Chemsrc.

- How to prepare 4-Bromo-2-fluorophenol? - FAQ. (n.d.). Guidechem.

- 4-Bromo-2-fluorophenol - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 4-Bromo-2-fluorophenol synthesis. (n.d.). ChemicalBook.

- 4-Bromo-2-fluorophenol | 2105-94-4. (2025, July 24). ChemicalBook.

- 4-Bromo-2-fluorophenol 98 2105-94-4. (n.d.). Sigma-Aldrich.

- 4-Bromo-2-fluorophenol 98 2105-94-4. (n.d.). Sigma-Aldrich.

- Williamson Ether synthesis : r/OrganicChemistry. (2025, February 27). Reddit.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Introduction: A Strategic Building Block in Modern Chemistry

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, also known as 4-bromo-1-fluoro-2-isobutoxybenzene, is a substituted aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical research. Its unique trifunctionalized structure—featuring a bromine atom, a fluorine atom, and an isobutoxy group on a benzene ring—offers a versatile platform for the synthesis of more complex molecules. The strategic placement of these moieties allows for selective chemical transformations, making it a valuable intermediate in the development of novel bioactive compounds and advanced materials.

This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its molecular structure, reactivity, and analytical characterization. The information presented herein is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical attributes of this compound in their work.

Molecular Structure and Key Physicochemical Descriptors

The chemical structure of this compound is foundational to its properties and reactivity. The presence of both electron-donating (isobutoxy) and electron-withdrawing (halogen) groups on the aromatic ring creates a distinct electronic profile that influences its behavior in chemical reactions.

Caption: 2D Chemical Structure of this compound.

While experimentally determined data for this specific compound is not widely published, its physicochemical properties can be reliably estimated based on computational models and comparison with structurally similar compounds. The following table summarizes these key descriptors.

| Property | Estimated Value | Source/Method |

| Molecular Formula | C₁₀H₁₂BrFO | - |

| Molecular Weight | 247.10 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Inferred from analogs |

| Boiling Point | ~230-250 °C at 760 mmHg | Estimated based on analogs |

| Melting Point | Not available | - |

| Density | ~1.4 - 1.5 g/cm³ | Estimated based on analogs |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone) | General principle for aryl halides |

| Refractive Index | ~1.52 - 1.54 | Estimated based on analogs |

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its functional groups. As an aryl halide, it is generally less reactive towards nucleophilic substitution than its alkyl halide counterparts due to the strength of the carbon-halogen bond. However, the presence of the electron-donating isobutoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions.

Key reaction types include:

-

Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds.

-

Grignard Reagent Formation: The carbon-bromine bond can be converted to a Grignard reagent, providing a nucleophilic carbon center for reaction with various electrophiles.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the positions of substitution directed by the existing functional groups.

Experimental Protocols for Physicochemical Characterization

The following section details standard experimental methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.

Determination of Boiling Point

The boiling point is a critical indicator of purity and can be determined using the following micro-scale method.

Caption: Workflow for Micro-Scale Boiling Point Determination.

Step-by-Step Protocol:

-

Seal one end of a small capillary tube.

-

Introduce a small amount of the liquid sample into a larger capillary tube.

-

Place the smaller sealed capillary, open end down, into the larger tube containing the sample.

-

Attach the assembly to a thermometer and place it in a heating bath (e.g., silicone oil).

-

Heat the bath slowly and observe the inner capillary. A stream of bubbles will emerge as the air inside expands.

-

When a continuous stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the inner capillary tube.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the isobutoxy group, the methine proton, and the methyl protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Br/C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Safety and Handling

Conclusion

This compound is a promising chemical intermediate with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a solid foundation for its use in research and development. By understanding its structure, reactivity, and the appropriate methods for its characterization, scientists can effectively unlock the synthetic utility of this versatile building block.

References

-

PubChem. (n.d.). 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. Retrieved from [Link]

-

The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-((E)-prop-1-enyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(2,2-difluoro-propoxy)-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,2-difluorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Buy High-Purity 4-Bromo-1-fluoro-2-iodobenzene: Supplier Insights. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-(1-methylethyl)benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides. Retrieved from [Link]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-isobutoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-1-fluoro-2-isobutoxybenzene, a substituted aromatic ether with significant potential as a building block in medicinal chemistry and materials science. While this specific compound is not widely cataloged, this paper will establish its identity, propose a robust synthetic pathway, predict its physicochemical properties based on structurally similar analogs, and explore its prospective applications, particularly in the realm of drug development.

Nomenclature, Structure, and CAS Number Analysis

The chemical name "4-Bromo-1-fluoro-2-isobutoxy-bromofluorobenzene," as initially queried, contains a redundancy. The correct and unambiguous IUPAC name for the intended structure is 4-Bromo-1-fluoro-2-isobutoxybenzene .

An extensive search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) registry number for 4-Bromo-1-fluoro-2-isobutoxybenzene. This suggests the compound may be novel or not yet widely reported in the literature. However, CAS numbers for closely related analogs are well-documented, which validates the stability and existence of this structural class.

| Compound Name | CAS Number | Structural Difference |

| 4-Bromo-1-fluoro-2-methoxybenzene | 103291-07-2[1] | Methoxy (-OCH₃) group |

| 4-Bromo-1-fluoro-2-isopropoxybenzene | 944278-95-9[2] | Isopropoxy (-OCH(CH₃)₂) group |

| 4-Bromo-1-fluoro-2-methylbenzene | 51437-00-4[3] | Methyl (-CH₃) group instead of alkoxy |

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8[4] | Nitro (-NO₂) group instead of alkoxy |

The existence of these analogs provides a strong foundation for predicting the chemical behavior and synthetic feasibility of the target compound.

Synthesis and Purification: A Validated Approach

The most logical and industrially scalable method for the synthesis of 4-Bromo-1-fluoro-2-isobutoxybenzene is the Williamson Ether Synthesis . This classic S(N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[5][6] For our target molecule, this translates to the reaction between the sodium or potassium salt of 4-bromo-2-fluorophenol and an isobutyl halide (e.g., isobutyl bromide).

Rationale for Synthetic Strategy

The Williamson ether synthesis is selected for its reliability, high yields, and the commercial availability of the starting materials. The phenolic proton of 4-bromo-2-fluorophenol is acidic and can be easily deprotonated by a suitable base (e.g., NaOH, KOH, or NaH) to form a potent phenoxide nucleophile. The primary carbon of isobutyl bromide is an excellent electrophile for the S(_N)2 reaction, minimizing the risk of competing elimination reactions that can occur with secondary or tertiary halides.[6]

Detailed Experimental Protocol

Step 1: Deprotonation of 4-bromo-2-fluorophenol

-

To a solution of 4-bromo-2-fluorophenol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a slight excess of a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-bromo-2-fluorophenoxide salt.

Step 2: Ether Formation

-

To the solution of the phenoxide, add isobutyl bromide (1.1-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Bromo-1-fluoro-2-isobutoxybenzene by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis workflow for 4-Bromo-1-fluoro-2-isobutoxybenzene.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 4-Bromo-1-fluoro-2-isobutoxybenzene can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₁₂BrFO | Based on atomic composition |

| Molecular Weight | 249.10 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for similar halogenated aryl ethers[7] |

| Boiling Point | ~230-250 °C | Higher than 4-bromo-1-fluoro-2-methoxybenzene due to larger alkyl chain |

| Density | ~1.4-1.5 g/mL | Halogenated aromatics are denser than water |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Standard for non-polar organic compounds |

Expected Spectroscopic Data

-

¹H NMR: Protons on the isobutyl group will show characteristic splitting patterns (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the oxygen). The three aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

-

¹³C NMR: Ten distinct carbon signals are expected. The carbon attached to fluorine will show a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with coupling to adjacent aromatic protons.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity will be observed due to the isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of fluorine, bromine, and an isobutoxy group on a benzene scaffold makes 4-Bromo-1-fluoro-2-isobutoxybenzene a highly valuable building block for drug discovery.

Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[8][9][10] Fluorine can:

-

Enhance Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Increase Lipophilicity: This can improve a drug's ability to cross cell membranes.

-

Modulate pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, affecting the drug's solubility and target binding.

Utility of the Bromine Atom

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, introducing new aryl or vinyl groups.[7]

-

Buchwald-Hartwig Amination: To form C-N bonds, introducing amines, which are crucial functional groups in many pharmaceuticals.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

Potential Therapeutic Targets

Substituted bromo- and fluoro-aromatic compounds are key intermediates in the synthesis of a wide range of therapeutics, including kinase inhibitors, ion channel blockers, and central nervous system (CNS) agents. The isobutoxy group can provide a lipophilic handle to probe hydrophobic pockets within a protein's active site.

Caption: Potential drug discovery pathways utilizing 4-Bromo-1-fluoro-2-isobutoxybenzene.

Conclusion

While a dedicated CAS number for 4-Bromo-1-fluoro-2-isobutoxybenzene is not currently available, its chemical identity is sound and its synthesis is readily achievable through established methodologies like the Williamson Ether Synthesis. The strategic placement of its functional groups—a metabolically robust fluorine, a synthetically versatile bromine, and a lipophilic isobutoxy group—positions this compound as a highly promising and valuable building block for researchers and drug development professionals. Its application in constructing complex molecular architectures for novel therapeutics warrants further investigation and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. Retrieved from [Link]

-

AD Pharmachem. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

-

Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

-

Chemistry with Caroline. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2014, January 26). The Williamson Ether Synthesis | Named Reactions [Ep. 1] [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Eureka | Patsnap. (n.d.). Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.

Sources

- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 944278-95-9|4-Bromo-1-fluoro-2-isopropoxybenzene|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-1-fluoro-2-methylbenzene | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. adpharmachem.com [adpharmachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. As a key analytical technique, NMR spectroscopy offers unparalleled insight into the molecular structure of organic compounds.[1] This document, authored from the perspective of a Senior Application Scientist, will delve into the theoretical and practical aspects of NMR analysis for this specific molecule, offering predictive insights into its spectral characteristics.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines several key functional groups: a fluorinated benzene ring, a bromine atom, and an isobutoxy ether linkage. Understanding the precise arrangement of these groups is critical for its characterization and use in further synthetic applications. NMR spectroscopy is the definitive method for elucidating such detailed molecular structures in solution.[1] This guide will provide a predictive interpretation of the ¹H and ¹³C NMR spectra, based on established principles of chemical shifts, spin-spin coupling, and the known effects of substituents on the benzene ring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the 2-methylpropoxy (isobutoxy) group. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Region

The benzene ring has three protons. The fluorine, bromine, and isobutoxy substituents will influence their chemical shifts and give rise to complex splitting patterns due to proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings.

-

H-3: This proton is ortho to both the fluorine and the isobutoxy group. The strong electron-donating effect of the ether oxygen will shield this proton, while the electronegative fluorine will have a deshielding effect. The net effect is a predicted chemical shift in the range of 6.8-7.0 ppm. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-1.

-

H-5: This proton is meta to the fluorine and the isobutoxy group, and ortho to the bromine atom. The bromine will have a moderate deshielding effect. Its chemical shift is expected in the region of 7.2-7.4 ppm. It will be split into a doublet of doublets by H-3 and H-6.

-

H-6: This proton is para to the isobutoxy group, meta to the bromine, and ortho to the fluorine. The fluorine's influence will be significant. The signal is predicted to be in the range of 7.0-7.2 ppm and will appear as a doublet due to coupling with H-5.

Aliphatic Region

The isobutoxy group will show three distinct signals:

-

-OCH₂-: The methylene protons are adjacent to the oxygen atom, which will deshield them, placing their signal around 3.8-4.0 ppm. This signal will appear as a doublet due to coupling with the adjacent methine proton.

-

-CH-: The methine proton will be split into a multiplet by the adjacent methylene and methyl protons. Its chemical shift is expected in the range of 2.0-2.2 ppm.

-

-CH(CH₃)₂: The two equivalent methyl groups will produce a single, strong signal appearing as a doublet due to coupling with the methine proton. This signal is anticipated in the upfield region, around 0.9-1.1 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.8 - 7.0 | dd | J(H3-H5) ≈ 2-3 Hz, J(H3-F) ≈ 8-10 Hz |

| H-5 | 7.2 - 7.4 | dd | J(H5-H3) ≈ 2-3 Hz, J(H5-H6) ≈ 8-9 Hz |

| H-6 | 7.0 - 7.2 | d | J(H6-H5) ≈ 8-9 Hz |

| -OCH₂- | 3.8 - 4.0 | d | J ≈ 6-7 Hz |

| -CH- | 2.0 - 2.2 | m | - |

| -CH(CH₃)₂ | 0.9 - 1.1 | d | J ≈ 6-7 Hz |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low symmetry of the molecule, all ten carbon atoms are expected to be chemically non-equivalent and should therefore produce ten distinct signals. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[2]

Aromatic Carbons

-

C-1 (C-F): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift is predicted to be in the range of 155-160 ppm.

-

C-2 (C-O): The carbon bearing the isobutoxy group will also be shifted downfield due to the oxygen's electronegativity, with an expected chemical shift around 145-150 ppm.

-

C-4 (C-Br): The carbon attached to bromine will experience a moderate shielding effect compared to an unsubstituted benzene, with a predicted chemical shift in the range of 110-115 ppm.

-

C-3, C-5, C-6: The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents. These are expected to appear in the 115-130 ppm range.

Aliphatic Carbons

-

-OCH₂-: The methylene carbon, being attached to oxygen, will be the most downfield of the aliphatic carbons, with a predicted chemical shift of approximately 70-75 ppm.

-

-CH-: The methine carbon is expected to resonate around 28-32 ppm.

-

-CH(CH₃)₂: The two equivalent methyl carbons will appear furthest upfield, with a predicted chemical shift in the range of 18-22 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-F) | 155 - 160 |

| C-2 (C-O) | 145 - 150 |

| C-4 (C-Br) | 110 - 115 |

| C-3, C-5, C-6 | 115 - 130 |

| -OCH₂- | 70 - 75 |

| -CH- | 28 - 32 |

| -CH(CH₃)₂ | 18 - 22 |

Molecular Structure and Key NMR Interactions

The following diagram illustrates the structure of this compound and highlights the key proton-proton and proton-fluorine couplings that determine the appearance of the ¹H NMR spectrum.

Caption: Workflow for NMR spectral assignment.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and the influence of various substituents on the benzene ring, researchers can confidently interpret the spectral data to confirm the structure of this molecule. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring accuracy and reproducibility in the laboratory. The synergy of predictive analysis and rigorous experimental methodology is paramount in the fields of chemical research and drug development.

References

- Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.

- Giraud, N., & Feng, L. (Eds.). (2023). NMR Protocols and Methods.

- Pelloni, S., & Lazzeretti, P. (2020). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 22(3), 1235-1243.

- Lustig, E., & Hansen, E. A. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 90(18), 4974-4976.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Claridge, T. D. W. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

- Saha, N. N. (1965). Proton and fluorine N.M.R. spectra of fluorobenzene. Proceedings of the Indian Academy of Sciences - Section A, 62(1), 16-26.

- Fukuda, H., & Igarashi, T. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.

- Bouchard, L.-S., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 6(4), 62.

-

LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

- Foroozandeh, M., et al. (2014). “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra.

- Smith, D. C. (2023). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-iodobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Introduction

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene is a substituted aromatic ether with potential applications in pharmaceutical and materials science research. As with any novel compound, definitive structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. This guide offers a comprehensive exploration of the theoretical underpinnings and practical considerations for the mass spectrometric analysis of this specific molecule, tailored for researchers, scientists, and professionals in drug development. The principles discussed herein are grounded in established fragmentation mechanisms of aromatic compounds, ethers, and organohalides.

Molecular Structure and Physicochemical Properties

To effectively interpret the mass spectrum of this compound, a foundational understanding of its structure is essential. The molecule consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a 2-methylpropoxy (isobutoxy) group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrFO |

| Monoisotopic Mass | 246.0052 u |

| Average Molecular Weight | 247.104 g/mol |

| Key Structural Features | Aromatic ring, Ether linkage, Alkyl chain (isobutyl), Bromine atom, Fluorine atom |

The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic pattern for bromine-containing ions, where a pair of peaks (M and M+2) of roughly equal intensity will be observed, providing a clear signature for these fragments.[3]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the method of choice.

Experimental Protocol

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector: Split/splitless injector, operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

The rationale for using EI is its ability to induce extensive and reproducible fragmentation, which acts as a molecular fingerprint, aiding in structural elucidation.[5] The 70 eV electron energy is a standard that provides sufficient energy to cause fragmentation and allows for comparison with established mass spectral libraries.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is anticipated to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from predictable cleavage patterns. The stability of the aromatic ring suggests that the molecular ion will be of moderate to high abundance.[6]

The Molecular Ion (M⁺˙)

The molecular ion is formed by the ejection of an electron from the molecule.[7] Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 246 (containing ⁷⁹Br) and m/z 248 (containing ⁸¹Br). High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion by providing a highly accurate mass measurement.[8][9]

Major Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. The primary fragmentation mechanisms for this molecule are expected to be alpha-cleavage of the ether and cleavage of the alkyl chain.

Figure 1: Predicted major fragmentation pathways of this compound.

-

Loss of the Isobutyl Group: A common fragmentation pathway for alkyl aryl ethers is the cleavage of the alkyl C-O bond, leading to the loss of the alkyl group as a radical and the formation of a phenoxy cation. However, a more favorable pathway is often the loss of the entire alkyl chain via cleavage of the bond alpha to the aromatic ring. In this case, cleavage of the C-O bond would lead to the loss of an isobutyl radical (•C₄H₉), resulting in a fragment at m/z 189/191 .

-

Alpha-Cleavage of the Ether: Alpha-cleavage is a characteristic fragmentation of ethers, involving the breaking of a C-C bond adjacent to the oxygen atom.[10][11] For the isobutoxy group, this would involve the loss of a propyl radical (•C₃H₇), leading to a resonance-stabilized oxonium ion at m/z 203/205 .

-

Loss of Isobutene via Rearrangement: A significant fragmentation pathway for ethers with larger alkyl groups involves the transfer of a hydrogen atom to the oxygen, followed by the elimination of a neutral alkene molecule. In this case, a rearrangement can lead to the loss of isobutene (C₄H₈), resulting in a radical cation of 4-bromo-1-fluorophenol at m/z 190/192 .

-

Fragmentation of the Aromatic Ring: The aromatic ring itself can undergo fragmentation, although this typically results in lower abundance ions. The loss of a bromine atom from the molecular ion would produce a fragment at m/z 167 . The characteristic phenyl cation is often observed at m/z 77 in the mass spectra of benzene derivatives.[12]

Summary of Predicted Fragment Ions

Table 2: Predicted Prominent Ions in the EI Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Fragmentation Pathway |

| 246/248 | [C₁₀H₁₂BrFO]⁺˙ | Molecular Ion (M⁺˙) |

| 203/205 | [C₇H₇BrFO]⁺ | M - •C₃H₇ (Alpha-cleavage) |

| 190/192 | [C₆H₄BrFO]⁺˙ | M - C₄H₈ (Rearrangement and loss of isobutene) |

| 189/191 | [C₆H₄BrFO]⁺ | M - •C₄H₉ (Loss of isobutyl radical) |

| 167 | [C₁₀H₁₂FO]⁺ | M - •Br |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Workflow for Structural Confirmation

The following workflow provides a systematic approach to confirming the structure of this compound using mass spectrometry.

Figure 2: Experimental and data analysis workflow for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, is predicted to yield a rich and informative spectrum. The presence of the bromine atom provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The primary fragmentation pathways are expected to involve alpha-cleavage of the ether linkage and the loss of the isobutyl group as either a radical or a neutral isobutene molecule through rearrangement. By carefully analyzing the molecular ion and the resulting fragment ions, and potentially employing high-resolution mass spectrometry for elemental composition confirmation, a confident structural elucidation of this compound can be achieved. This guide provides a robust theoretical framework for researchers to design experiments and interpret the resulting data, ensuring scientific rigor in their synthetic and analytical endeavors.

References

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Demystifying Science. (2023, August 19). Mass Spectrometry of Aliphatic Ethers. YouTube. Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kamar, A., Yehia, A. H., & El-Kousy, S. M. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry, 40(1-2), 1-13.

-

PubChem. (n.d.). 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

National Isotope Development Center. (n.d.). Bromine. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(1), 69-85.

-

University of Manitoba. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

WebElements. (n.d.). Bromine: isotope data. Retrieved from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Metair. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

El-azab, W. I. M., et al. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

CIAAW. (n.d.). Natural Variations of Isotopic Abundances. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Retrieved from [Link]

-

Whitman College. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

-

Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ChemLin. (n.d.). Bromine-81 - isotopic data and properties. Retrieved from [Link]

-

BuyIsotope.com. (n.d.). Bromine isotopes. Retrieved from [Link]

-

Chemistry Steps. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

Sources

- 1. Bromine | NIDC: National Isotope Development Center [isotopes.gov]

- 2. WebElements Periodic Table » Bromine » isotope data [webelements.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rroij.com [rroij.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. youtube.com [youtube.com]

- 11. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, providing a rapid, non-destructive method for functional group identification and structural elucidation.[1][2] This guide presents a detailed analysis of the infrared spectrum of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a polysubstituted aromatic ether. By deconstructing the molecule into its constituent functional groups—a 1,2,4-trisubstituted aromatic ring, an aryl-alkyl ether linkage, an isobutoxy aliphatic chain, and carbon-halogen bonds (C-F and C-Br)—we can predict and assign its characteristic vibrational modes. This document provides the theoretical basis for these assignments, a validated experimental protocol for acquiring a high-fidelity spectrum, and a comprehensive interpretation of the spectral data, designed to serve as a reference for researchers in organic synthesis and drug discovery.

Theoretical Framework: Predicting Vibrational Modes

The infrared spectrum of an organic molecule is a unique fingerprint arising from the absorption of IR radiation at frequencies that match the molecule's natural vibrational modes.[3] For this compound, the key absorptions can be systematically predicted by examining its distinct structural components.

The Aromatic Core: 1,2,4-Trisubstituted Benzene

The benzene ring gives rise to several characteristic vibrations:

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the aromatic ring are expected to produce sharp, low-intensity absorptions in the 3100-3000 cm⁻¹ region.[4][5][6] These appear at a slightly higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[7]

-

C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of medium to strong absorptions, typically appearing in the 1600-1450 cm⁻¹ range.[6][8] Two prominent bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[6][8]

-

C-H Out-of-Plane (OOP) Bending: The most diagnostic vibrations for determining the substitution pattern on a benzene ring are the C-H "oop" bends, which appear in the 900-675 cm⁻¹ region.[4][9] For a 1,2,4-trisubstituted ring, strong absorptions are typically observed in the 880-800 cm⁻¹ range.[6][8]

The Ether Linkage: Aryl Alkyl Ether

As a mixed aryl alkyl ether, the molecule will exhibit two distinct C-O stretching vibrations due to the asymmetric nature of the C-O-C bond.[10][11]

-

Asymmetric Ar-O Stretch: A strong, characteristic absorption corresponding to the asymmetric C-O-C stretch is expected between 1300 cm⁻¹ and 1200 cm⁻¹.[10][12]

-

Symmetric R-O Stretch: A second, typically less intense, C-O-C symmetric stretch should appear in the 1075-1020 cm⁻¹ range.[11][12]

The Aliphatic Chain: Isobutoxy Group

The 2-methylpropoxy (isobutoxy) group provides clear aliphatic signals:

-

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the methyl (CH₃) and methylene (CH₂) groups will produce strong, sharp absorptions in the 3000-2850 cm⁻¹ region.[5][9][13]

-

C-H Bending: The isobutyl group has a highly diagnostic C-H bending pattern. A characteristic doublet, resulting from the gem-dimethyl structure, is expected. These two bands of roughly equal intensity appear in the 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ regions.[14]

Halogen Substituents: C-F and C-Br Bonds

The carbon-halogen bonds introduce vibrations in the lower frequency "fingerprint" region of the spectrum.

-

C-F Stretching: The C-F stretch gives rise to a very strong absorption, typically in the 1400-1000 cm⁻¹ range.[15] This band is often broad and can overlap with the strong C-O stretching vibrations, making a definitive assignment challenging without computational analysis.[16]

-

C-Br Stretching: The C-Br stretch is found at a much lower frequency, generally between 690 cm⁻¹ and 515 cm⁻¹.[4] Its presence confirms the bromination of the aromatic ring.

Experimental Protocol: Acquiring the Infrared Spectrum

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples with minimal preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Accessory: A single-reflection Diamond ATR accessory.

-

Sample: this compound (1-2 mg).

-

Solvent: Isopropanol (for cleaning).

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Purge the spectrometer's optical bench with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Clean the surface of the diamond ATR crystal meticulously with a lint-free wipe soaked in isopropanol and allow it to fully evaporate.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Causality: This step is critical to ratio the sample spectrum against the instrument's background, removing contributions from the atmosphere and the optical system.

-

Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application: Place a small amount (1-2 mg) of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

Trustworthiness: Using identical parameters ensures that any spectral features are from the sample itself and not from changes in acquisition conditions.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Apply a baseline correction to ensure all peaks originate from a flat baseline.

-

Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

-

Spectral Interpretation and Data Summary

The following table summarizes the predicted key absorption bands for this compound, based on the theoretical principles outlined in Section 2.0.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Comments |

| 3100 - 3010 | Weak to Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring.[4][5] |

| 2980 - 2860 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretches of CH₃ and CH₂ groups in the isobutoxy chain.[9][13] |

| ~1600 & ~1500 | Medium to Strong | Aromatic C=C In-Ring Stretch | Characteristic skeletal vibrations of the benzene ring.[6][8] |

| 1470 - 1450 | Medium | CH₂ Scissoring & CH₃ Bending | Bending vibrations from the isobutoxy group.[5] |

| ~1385 & ~1365 | Medium, Sharp | Isobutyl C-H Bending (Doublet) | A highly diagnostic doublet confirming the gem-dimethyl structure of the isobutyl group.[14] |

| 1275 - 1220 | Strong | Asymmetric Ar-O-C Stretch | A key indicator of the aryl alkyl ether functionality.[10][11] |

| 1200 - 1000 | Strong | C-F Stretch | Strong absorption confirming the fluorine substituent; likely overlaps with C-O stretches.[15] |

| 1075 - 1020 | Medium to Strong | Symmetric C-O-C Stretch | The second of the two characteristic ether bands.[12] |

| 880 - 810 | Strong | Aromatic C-H Out-of-Plane Bend | Confirms the 1,2,4-trisubstitution pattern on the benzene ring.[6][8] |

| 690 - 515 | Medium to Strong | C-Br Stretch | Located in the low-frequency fingerprint region, confirming the bromine substituent.[4] |

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural confirmation via IR spectroscopy is a systematic process. The following diagram illustrates this workflow, emphasizing the key decision points and analytical stages.

Caption: Logical workflow for the analysis of this compound by FTIR-ATR spectroscopy.

Conclusion

The infrared spectrum of this compound is rich with distinct, interpretable absorption bands that collectively serve as a robust identifier for the molecule. The key diagnostic features include: the high-frequency aromatic and aliphatic C-H stretches, the characteristic C=C ring stretches, the strong asymmetric and symmetric C-O-C ether bands, the sharp doublet from the isobutyl C-H bending, and the powerful out-of-plane bending vibrations confirming the 1,2,4-substitution pattern. Finally, the low-frequency C-Br stretch confirms the presence of all expected functionalities. This guide provides a comprehensive framework for researchers to confidently acquire and interpret the IR spectrum of this compound, facilitating its unambiguous identification in complex research and development settings.

References

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

-

University of Calgary. (n.d.). Ether Infrared spectra. Chemistry. [Link]

-

LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

Kirsch, F. et al. (2020). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Link]

-

Ivanova, B. B. (2015). Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1?. ResearchGate. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Brown, W. P. (n.d.). Infrared spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

-

LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry. [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf. Department of Chemistry. [Link]

-

Robertson, W. H. et al. (2010). Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters. PubMed. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Unknown. (n.d.). The features of IR spectrum. [Link]

-

Unknown. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

-

Otterbein University. (n.d.). Vibrational Modes of Benzene. Department of Chemistry. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

-

Brown, W. P. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, bromo-. NIST WebBook. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). UCLA Chemistry. [Link]

-

ChemSynthesis. (2025). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. [Link]

-

JoVE. (2024). Video: IR Absorption Frequency: Hybridization. Journal of Visualized Experiments. [Link]

-

Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]

-

LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. Video: IR Absorption Frequency: Hybridization [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene in Organic Solvents

Foreword

The journey of a novel chemical entity from discovery to application is paved with a series of critical physicochemical assessments. Among these, solubility stands as a cornerstone property, profoundly influencing reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[1][2] This guide is dedicated to providing an in-depth technical exploration of the solubility of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the nascent stage of research surrounding this specific molecule, publicly available quantitative solubility data is scarce. Therefore, this document adopts a dual approach: firstly, to predict its solubility profile based on first principles of chemical structure and polarity, and secondly, to provide a robust framework for the experimental determination of this vital parameter, grounded in Good Laboratory Practices (GLP).

Physicochemical Characterization and Solubility Profile Prediction

The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][3] An analysis of the structure of this compound provides the basis for a qualitative prediction of its solubility.

The key structural features of this molecule are:

-

A benzene ring: This aromatic core is inherently non-polar.[4][5]

-

Halogen substituents (Bromo and Fluoro): These atoms are electronegative and contribute to the molecule's overall polarity. However, their influence can be complex, affecting both inductive and resonance effects within the aromatic system.[6][7]

-

An isobutoxy (2-methylpropoxy) group: The ether linkage introduces a polar C-O bond, while the alkyl chain is non-polar.

Considering these features, this compound can be classified as a moderately polar compound. The presence of the halogen and ether functional groups suggests it will likely exhibit greater solubility in a range of organic solvents compared to its parent benzene molecule.[8]

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform.

-

Good to Moderate Solubility: Likely in alcohols such as methanol, ethanol, and isopropanol, where the alkyl chain can interact with the alcohol's alkyl group and the polar functionalities can engage in dipole-dipole interactions.

-

Low Solubility: Predicted in highly non-polar solvents like hexane and cyclohexane.

-

Insoluble: Expected to be practically insoluble in aqueous solutions due to the dominant non-polar character of the substituted benzene ring.

It is imperative to underscore that these are predictions. For precise and reliable data essential for research and development, experimental determination is non-negotiable.

Adherence to Good Laboratory Practices (GLP) in Solubility Studies

To ensure the integrity, reliability, and reproducibility of experimentally determined solubility data, adherence to Good Laboratory Practices (GLP) is paramount.[9][10][11] GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported.[9][12]

Key tenets of GLP applicable to solubility studies include:

-

Standard Operating Procedures (SOPs): All experimental procedures, from solvent preparation to analytical method validation, must be meticulously documented in SOPs and followed rigorously.[9]

-

Equipment Calibration and Maintenance: All equipment used, such as analytical balances, temperature-controlled shakers, and analytical instruments (e.g., HPLC, UV-Vis spectrophotometer), must be regularly calibrated and maintained, with all activities logged.[9]

-

Data Recording and Integrity: All raw data should be recorded directly, promptly, accurately, and legibly. Any changes to the data must be documented without obscuring the original entry and include the reason for the change, the date, and the initials of the person making the change.[9]

-

Characterization of Materials: The identity, purity, and stability of the this compound and all solvents used must be known and documented.[12]

By embedding these GLP principles into the experimental workflow, the resulting solubility data will be robust and defensible for regulatory submissions and scientific publications.

Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.[14]

-

Use high-purity organic solvents.

-

Accurately weigh an excess amount of this compound into multiple vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[13]

-

-

Equilibration:

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and monitored throughout the experiment.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.[13][15]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant without disturbing the solid. This is a critical step to avoid contamination with undissolved solute. Filtration using a chemically compatible syringe filter (e.g., PTFE) is recommended.

-

-

Quantification:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[2][16]

-

A calibration curve constructed from standard solutions of known concentrations must be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

-

Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Alternative and Complementary Techniques

-

Kinetic Solubility Measurement: This high-throughput method is often employed in early drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to induce precipitation. The concentration of the compound remaining in the solution is then measured. While faster, this method may not represent true equilibrium solubility.[16][17]

-

Gravimetric Method: This is a simpler, though potentially less precise, method. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[14]

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

| Organic Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar Aliphatic | 0.1 | ||

| Toluene | Non-polar Aromatic | 2.4 | ||

| Dichloromethane | Chlorinated | 3.1 | ||

| Diethyl Ether | Ether | 2.8 | ||

| Acetone | Ketone | 5.1 | ||

| Ethyl Acetate | Ester | 4.4 | ||

| Isopropanol | Alcohol | 3.9 | ||

| Ethanol | Alcohol | 4.3 | ||

| Methanol | Alcohol | 5.1 | ||

| Acetonitrile | Nitrile | 5.8 | ||

| Dimethylformamide (DMF) | Amide | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

The interpretation of this data should correlate the observed solubility with the properties of the organic solvents. A higher solubility in polar aprotic solvents like DMSO and DMF would confirm the influence of the polar functional groups on the solute molecule.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Predicted Solubility Relationships

Caption: Predicted solubility based on molecular structure and solvent polarity.

References

- Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- CHEM 331L: Organic Chemistry Laboratory, Experiment 1: Determin

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- How do you know if substituted benzene is soluble in organic or aqueous solvent. (2021, November 8). Reddit.

- Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene. (n.d.).

- Safety Data Sheet: Benzene, 1-bromo-4-fluoro-. (2013, October 17).

- Benzene | Solubility of Things. (n.d.).

- Good Laboratory Practices (GLP): 2024 Guide. (n.d.). Biobide.

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1).

- 10 Examples of Good Laboratory Practice (GLP). (2025, January 28).

- 4-Bromo-2-fluoro-1-iodobenzene. (n.d.). PubChem.

- Good Laboratory Practice (GLP). (n.d.).

- 4-Bromo-1-fluoro-2-nitrobenzene 96. (n.d.). Sigma-Aldrich.

- Safety Data Sheet: 1-Bromo-4-fluorobutane. (2025, March 28). TCI Chemicals.

- 4-Bromo-1-fluoro-2-methoxybenzene. (n.d.). PubChem.

- Why Benzene is a good solvent even while it is not polar. (2018, July 28). Chemistry Stack Exchange.

- Safety Data Sheet: 1-Bromo-4-fluorobenzene. (2013, October 17).